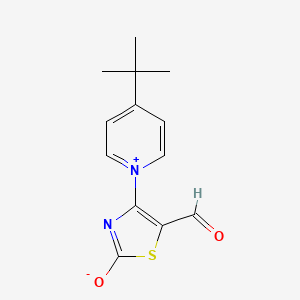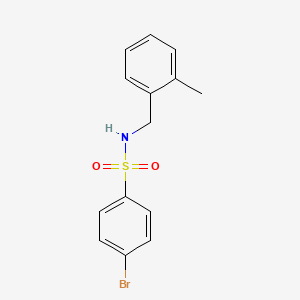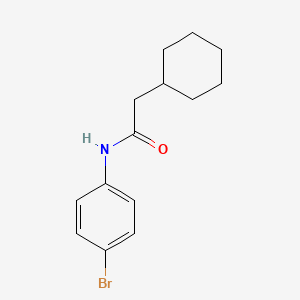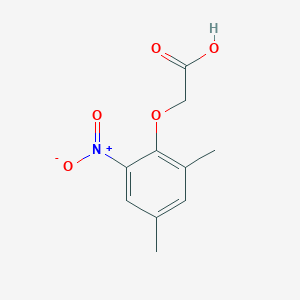![molecular formula C12H8BrN3O2S B5865586 6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B5865586.png)
6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one is a complex organic compound that combines a chromen-2-one (coumarin) core with a 1,3,4-thiadiazole ring substituted with a methylamino group and a bromine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one typically involves multi-step reactions starting from readily available precursors
-
Formation of Chromen-2-one Core:
- The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
-
Bromination:
- The bromination of the chromen-2-one core is achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid.
-
Formation of Thiadiazole Ring:
- The thiadiazole ring is introduced by reacting the brominated chromen-2-one with thiosemicarbazide under acidic conditions, followed by cyclization to form the 1,3,4-thiadiazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one can undergo various types of chemical reactions, including:
-
Substitution Reactions:
- The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction:
- The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiols or amines.
-
Cyclization Reactions:
- The presence of multiple reactive sites allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one has several applications in scientific research:
-
Medicinal Chemistry:
- Potential use as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
- Investigation as an antimicrobial agent against various bacterial and fungal strains.
-
Biological Studies:
- Used as a probe to study enzyme mechanisms and interactions due to its unique structural features.
-
Industrial Applications:
- Potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one
- 3-(2-((piperidin-1-yl) methylamino)-6-(substituted)pyrimidin-4-yl)-6-bromo-2H-chromen-2-one
Comparison:
- Structural Differences: The presence of different substituents on the chromen-2-one core and the thiadiazole ring.
- Reactivity: Variations in reactivity due to different functional groups.
- Applications: Differences in biological activity and potential applications based on structural modifications.
Eigenschaften
IUPAC Name |
6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O2S/c1-14-12-16-15-10(19-12)8-5-6-4-7(13)2-3-9(6)18-11(8)17/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAQVOMPYVHDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-Bromophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B5865519.png)

![N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE](/img/structure/B5865537.png)
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)


![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
![2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE](/img/structure/B5865589.png)


